1,2-Dinitroglycerin

概要

説明

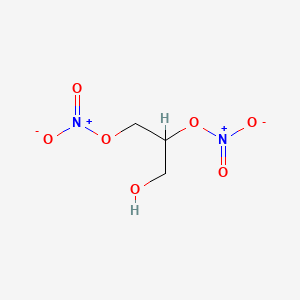

1,2-dinitroglycerol is a primary alcohol and a dinitroglycerol. It derives from a glycerol.

作用機序

Target of Action

The primary target of 1,2-Dinitroglycerin is the vascular smooth muscle . The compound acts on this muscle tissue, leading to its relaxation . This relaxation is crucial in the treatment of conditions such as angina pectoris, heart failure, and hypertension .

Mode of Action

This compound interacts with its targets by being metabolized to nitrite and then to nitric oxide . Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle . This relaxation leads to vasodilation, or the widening of blood vessels, which in turn increases blood flow and reduces blood pressure .

Biochemical Pathways

This compound undergoes a sequential denitration pathway . It is transformed to 1-mononitroglycerin and then to glycerol, under both aerobic and anaerobic conditions . This metabolic process is facilitated by the enzyme mitochondrial aldehyde dehydrogenase 2 (ALDH2) .

Pharmacokinetics

The plasma protein binding of the metabolites of this compound is significant, with 60% for this compound . This binding can affect the distribution and elimination of the compound in the body. The metabolism of this compound is promoted by mitochondrial aldehyde dehydrogenase 2 (ALDH2), which plays a crucial role in the bioactivation of the compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of vascular smooth muscle . This relaxation leads to vasodilation, which can alleviate symptoms of conditions like angina pectoris by increasing blood flow to the heart .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can interact with this compound, potentially altering its effectiveness . Additionally, lifestyle factors such as diet and physical activity levels can impact the body’s response to this compound .

生化学分析

Biochemical Properties

1,2-Dinitroglycerin plays a significant role in biochemical reactions, particularly in the metabolism of nitroglycerin. It interacts with several enzymes, including mitochondrial aldehyde dehydrogenase 2 (ALDH2), which promotes the bioactivation of nitroglycerin . This interaction is crucial for the conversion of nitroglycerin to nitric oxide, a potent vasodilator. Additionally, this compound has been shown to bind to plasma proteins, with a binding affinity of approximately 60% .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause vasodilation in both arteries and veins, similar to its parent compound, nitroglycerin . This effect is mediated through the release of nitric oxide, which activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of smooth muscle cells, thereby promoting vasodilation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to nitric oxide through the action of mitochondrial aldehyde dehydrogenase 2 (ALDH2) . Nitric oxide then activates guanylate cyclase, leading to an increase in cGMP levels. This cascade of events results in the relaxation of smooth muscle cells and subsequent vasodilation . Additionally, this compound has been shown to interact with other biomolecules, including plasma proteins, which may influence its distribution and activity within the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Studies have shown that the plasma concentration of this compound can vary depending on the route of administration and the formulation used . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained vasodilation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce vasodilation without significant adverse effects . At higher doses, toxic effects such as hypotension and tachycardia have been observed . Threshold effects have also been noted, with a certain dosage required to achieve the desired vasodilatory effect .

Metabolic Pathways

This compound is involved in the metabolic pathways of nitroglycerin. It is formed as a major plasma metabolite of nitroglycerin and is further metabolized to nitric oxide . The enzymes involved in this metabolic pathway include mitochondrial aldehyde dehydrogenase 2 (ALDH2) and other nitrate reductases . These enzymes facilitate the conversion of this compound to nitric oxide, which exerts its vasodilatory effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interactions with plasma proteins . The compound has a binding affinity of approximately 60% to plasma proteins, which influences its distribution and localization within the body .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it interacts with mitochondrial aldehyde dehydrogenase 2 (ALDH2) to promote the bioactivation of nitroglycerin . This localization is crucial for its conversion to nitric oxide and subsequent vasodilatory effects .

生物活性

1,2-Dinitroglycerin (1,2-DNG) is a significant metabolite of nitroglycerin (glyceryl trinitrate), a well-known vasodilator used primarily in the treatment of angina pectoris and heart failure. This article explores the biological activity of 1,2-DNG, focusing on its mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings and case studies.

1,2-DNG exhibits its biological activity primarily through its conversion to nitric oxide (NO), a potent vasodilator. The conversion occurs via enzymatic processes involving mitochondrial aldehyde dehydrogenase (ALDH2), which catalyzes the formation of 1,2-glyceryl dinitrate from nitroglycerin. This enzymatic reaction is crucial for the vasodilatory effects observed in patients treated with nitroglycerin:

- Enzymatic Bioactivation : ALDH2 facilitates the bioactivation of nitroglycerin, leading to the release of NO and subsequent activation of guanylate cyclase, which increases cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This process results in relaxation of these muscles and vasodilation .

- Role of Thiols : The presence of thiols is essential for the bioactivation process. Nitroglycerin can chemically react with cysteine residues to form S-nitrosothiols, which further contribute to NO production .

Pharmacokinetics

The pharmacokinetics of 1,2-DNG involves its absorption, distribution, metabolism, and excretion. Research indicates that:

- Absorption : 1,2-DNG is absorbed rapidly following administration. Its bioavailability can be influenced by factors such as formulation and route of administration.

- Distribution : Once in circulation, it distributes widely due to its lipophilic nature.

- Metabolism : The compound undergoes hepatic metabolism, primarily through reduction reactions mediated by ALDH enzymes. This metabolic pathway is critical for understanding dosage regimens and potential drug interactions.

- Excretion : Metabolites are primarily eliminated via renal pathways.

Clinical Case Studies

Several clinical case studies highlight the therapeutic implications and effectiveness of 1,2-DNG:

- Case Study 1 : A 77-year-old woman with a history of hypertension presented with acute chest pain relieved by sublingual nitroglycerin. The rapid response indicated effective vasodilation facilitated by NO release from nitroglycerin metabolites like 1,2-DNG .

- Case Study 2 : An emergency department case involved a patient experiencing severe chest pain unresponsive to nitroglycerin tablets. This scenario underscores the variability in patient response to nitroglycerin and its metabolites, emphasizing the need for tailored therapeutic approaches .

Research Findings

Recent studies have provided insights into the biological activity of 1,2-DNG:

科学的研究の応用

Chemical Properties and Mechanism of Action

1,2-Dinitroglycerin has the molecular formula C₃H₆N₂O₇ and a molecular weight of 182.09 g/mol. It is formed through the nitration of glycerol at the 1 and 2 positions. The compound is notable for its biological activity primarily through its conversion to nitric oxide (NO), a potent vasodilator that enhances blood flow and reduces blood pressure. The enzymatic conversion involves mitochondrial aldehyde dehydrogenase, which catalyzes the formation of 1,2-glyceryl dinitrate from nitroglycerin.

Biochemical Pathways

The mechanism of action for 1,2-DNG involves several biochemical pathways:

- Vascular Smooth Muscle Relaxation : The compound interacts with vascular smooth muscle cells by being metabolized to NO, leading to vasodilation.

- Enzymatic Interactions : It interacts with thiols in biological systems to generate reactive nitrogen species crucial for its vasodilatory effects.

- pH Dependence : The reaction is pH-dependent, with optimal activity around pH 9.6.

Medical Applications

This compound has therapeutic applications primarily in cardiology:

- Vasodilator : It is used to alleviate angina pectoris by relaxing blood vessels and improving blood flow to the heart.

- Heart Failure Treatment : The compound can be beneficial in managing chronic heart failure due to its vasodilatory properties .

Research Applications

In research settings, 1,2-DNG is utilized for various studies:

- Metabolism Studies : It aids in understanding the pharmacokinetics of nitroglycerin and its metabolites through chromatographic techniques.

- Safety and Toxicology : Investigations into its explosive properties and safety profiles are critical for handling and storage protocols.

Several case studies highlight the clinical significance of nitroglycerin and its metabolites:

- A study documented a patient who experienced severe chest pain unrelieved by nitroglycerin tablets. This case emphasizes the importance of understanding drug metabolism and potential tolerance effects associated with prolonged use .

- Research has shown that continuous administration of nitroglycerin can increase the severity of heart attacks in animal models, indicating a need for careful management in clinical settings .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 1,2-dinitroglycerin in environmental or biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for biological samples (e.g., human plasma) due to its sensitivity in distinguishing this compound from isomers like 1,3-dinitroglycerin . For environmental explosives analysis, portable gas chromatography–mass spectrometry (GC-MS) with headspace sampling is optimal, as direct-deposition methods may fail to detect volatile derivatives . Validate methods using certified reference standards to account for fragmentation patterns (e.g., m/z 46, 76, 64 in ion-trap libraries) .

Q. How does hydrolysis influence the stability of nitroglycerin formulations, and what are the primary degradation products?

- Methodology : Monitor degradation via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Hydrolysis of nitroglycerin in pharmaceutical matrices (e.g., tablets) produces 1,2- and 1,3-dinitroglycerin in roughly equal amounts under accelerated aging conditions. Stabilizers like povidone may exacerbate hydrolysis; thus, quantify degradation using validated stability-indicating assays .

Q. What are the pharmacokinetic considerations for studying this compound metabolites in vivo?

- Methodology : Account for plasma protein binding (60% for this compound vs. 30% for 1,3-dinitroglycerin) and a mean elimination half-life of ~40 minutes. Use LC-MS/MS to differentiate metabolites and avoid interference from nitroglycerin’s rapid hepatic metabolism. Consider red blood cell and vascular wall metabolism in experimental designs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of this compound metabolites?

- Methodology : Address discrepancies (e.g., conflicting reports on metabolite activity) by standardizing in vitro bioassays (e.g., vasodilation models) with purified metabolites. Control for isomer-specific protein binding and enzymatic conversion rates, particularly ALDH1B1 polymorphisms, which may alter metabolic pathways . Cross-validate findings using isotopic labeling and enzyme inhibition studies.

Q. What experimental approaches optimize decomposition of this compound in industrial wastewater?

- Methodology : Apply sodium sulfide (2.7 lb/1000 gallons) at pH 10.0 with a 30-minute contact time for effective decomposition. Compare with lime hydrolysis, which achieves similar efficacy but requires pH monitoring. Use GC-MS to confirm degradation products and assess residual toxicity via biological oxygen demand (BOD) assays .

Q. How do genetic polymorphisms in metabolic enzymes influence this compound formation from nitroglycerin?

- Methodology : Investigate ALDH1B1 isoforms (e.g., catalytically inactive ALDH1B1*2) using recombinant enzyme assays. Quantify metabolite ratios (1,2- vs. 1,3-dinitroglycerin) via LC-MS/MS in cell lines expressing variant enzymes. Correlate findings with pharmacokinetic data from polymorphic populations .

Q. Methodological Notes

- Data Validation : Always cross-reference fragmentation patterns (e.g., m/z 46 for nitro groups) in mass spectrometry to avoid misidentification .

- Environmental Sampling : Prioritize headspace GC-MS for explosives residues to capture volatile derivatives missed by direct-deposition methods .

- Pharmacokinetic Modeling : Incorporate protein-binding differences between isomers to refine compartmental models .

特性

IUPAC Name |

(1-hydroxy-3-nitrooxypropan-2-yl) nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O7/c6-1-3(12-5(9)10)2-11-4(7)8/h3,6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVHBTOOPNJKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30875566 | |

| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-65-8, 27321-62-6 | |

| Record name | Glyceryl 1,2-dinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl-1,2-dinitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitroglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-PROPANETRIOL, 1,2-DINITRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30875566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DINITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8542I4GE54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。